Leukotriene B4 dimethyl amide

Description

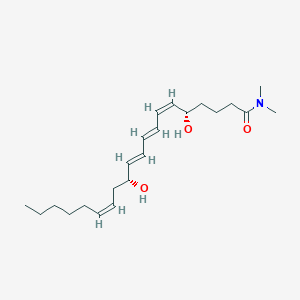

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N,N-dimethylicosa-6,8,10,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-4-5-6-7-8-11-15-20(24)16-12-9-10-13-17-21(25)18-14-19-22(26)23(2)3/h8-13,16-17,20-21,24-25H,4-7,14-15,18-19H2,1-3H3/b10-9+,11-8-,16-12+,17-13-/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJRTSLPWQUASB-UKODYPNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201135236 | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene B4 dimethylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83024-92-4 | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83024-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leukotriene B4 dimethylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Leukotriene B4 Dimethyl Amide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene B4 dimethyl amide (LTB4-DMA) is a synthetic derivative of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4). Primarily characterized as an LTB4 receptor antagonist, LTB4-DMA serves as a valuable tool for investigating the physiological and pathological roles of the LTB4 signaling axis. Its principal mechanism of action involves the inhibition of cellular responses mediated by the high-affinity LTB4 receptor, BLT1. This guide provides a comprehensive overview of the mechanism of action of LTB4-DMA, including its effects on LTB4 receptors, downstream signaling pathways, and relevant experimental data. While the compound is established as an inhibitor of LTB4-induced neutrophil degranulation, specific affinities for the individual LTB4 receptor subtypes, BLT1 and BLT2, are not extensively documented in publicly available literature.

Core Mechanism of Action: LTB4 Receptor Antagonism

This compound functions as an antagonist at LTB4 receptors.[1][2] The biological effects of LTB4 are mediated through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[3][4][5] LTB4-DMA has been demonstrated to be a moderate inhibitor of LTB4-induced degranulation in human neutrophils, a process predominantly mediated by the BLT1 receptor.[1]

Interaction with LTB4 Receptors

While LTB4-DMA is classified as an LTB4 receptor antagonist, specific binding affinities for the individual BLT1 and BLT2 receptors are not well-defined in the available scientific literature. The primary quantitative data available pertains to its inhibitory effect on a key cellular function mediated by LTB4.

Quantitative Data

The following tables summarize the key quantitative parameters associated with LTB4-DMA and its interaction with the LTB4 signaling pathway.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Type/System | Assay | Reference |

| Ki | 130 nM | Human Neutrophils | LTB4-induced degranulation | [1] |

Table 2: Binding Affinities of Leukotriene B4 for its Receptors (for context)

| Ligand | Receptor | Kd | System | Reference |

| Leukotriene B4 | BLT1 | 1.1 nM | Transfected CHO/HEK 293 cells | [6] |

| Leukotriene B4 | BLT2 | 23 nM | Transfected HEK 293 cells | [6] |

Impact on Downstream Signaling Pathways

As an antagonist of the LTB4 receptor (primarily BLT1), LTB4-DMA is presumed to block the initiation of the downstream signaling cascades typically activated by LTB4. The binding of LTB4 to BLT1, a Gi-coupled receptor, triggers a series of intracellular events that are consequently inhibited by LTB4-DMA.[5][7]

These inhibited pathways include:

-

G-Protein Activation: Prevents the dissociation of the Gαi and Gβγ subunits.

-

Phospholipase C (PLC) Activation: Blocks the Gβγ-mediated activation of PLC, which is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Second Messenger Generation: Inhibits the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: Prevents the IP3-mediated release of intracellular calcium stores.

-

Protein Kinase C (PKC) Activation: Blocks the DAG and calcium-dependent activation of PKC.

-

MAPK and NF-κB Pathways: Suppresses the activation of mitogen-activated protein kinases (MAPK) such as p38, JNK, and ERK1/2, and the subsequent activation of transcription factors like AP-1 and NF-κB.[8]

Signaling Pathway Diagram

The following diagram illustrates the LTB4 signaling pathway that is inhibited by this compound.

Caption: LTB4-DMA competitively inhibits LTB4 binding to the BLT1 receptor.

Experimental Protocols

The primary characterized activity of LTB4-DMA is the inhibition of LTB4-induced neutrophil degranulation. Below is a generalized protocol for such an assay, based on common laboratory practices.

Neutrophil Degranulation Assay (Lysozyme Release)

Objective: To quantify the inhibitory effect of LTB4-DMA on LTB4-induced degranulation of isolated human neutrophils by measuring the release of the granular enzyme lysozyme (B549824).

Materials:

-

Freshly isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Cytochalasin B

-

Leukotriene B4 (LTB4)

-

This compound (LTB4-DMA)

-

Lysozyme substrate (e.g., Micrococcus lysodeikticus)

-

Plate reader (spectrophotometer)

-

Triton X-100 (for total enzyme release)

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 107 cells/mL.

-

Pre-incubation with Inhibitor: Aliquot the neutrophil suspension into microcentrifuge tubes. Add varying concentrations of LTB4-DMA (or vehicle control) to the respective tubes and pre-incubate for 10-15 minutes at 37°C.

-

Cytochalasin B Treatment: Add cytochalasin B (typically 5 µg/mL) to all tubes and incubate for a further 5-10 minutes at 37°C. This enhances the degranulation response.

-

Stimulation: Initiate degranulation by adding a sub-maximal concentration of LTB4 (e.g., 10 nM) to the tubes. For control tubes, add vehicle.

-

Incubation: Incubate the cell suspensions for 15-30 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging at 4°C to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatants, which contain the released lysozyme.

-

Lysozyme Assay:

-

Add a known volume of the supernatant to a microplate well containing the lysozyme substrate (Micrococcus lysodeikticus suspension).

-

Measure the decrease in absorbance over time at a specific wavelength (e.g., 450 nm) as the bacteria are lysed. The rate of lysis is proportional to the lysozyme concentration.

-

A standard curve using purified lysozyme should be generated to quantify the enzyme concentration in the samples.

-

-

Data Analysis:

-

Calculate the percentage of total lysozyme release for each condition (total release is determined by lysing a separate aliquot of cells with Triton X-100).

-

Plot the percentage of inhibition of LTB4-induced lysozyme release as a function of LTB4-DMA concentration.

-

Calculate the IC50 or Ki value from the dose-response curve.

-

Experimental Workflow Diagram

Caption: A typical workflow for assessing the inhibitory effect of LTB4-DMA.

Concluding Remarks

This compound is a well-established antagonist of LTB4-mediated cellular functions, with a defined inhibitory constant for neutrophil degranulation. Its mechanism of action is centered on the blockade of LTB4 receptors, thereby preventing the activation of downstream pro-inflammatory signaling pathways. For the research community, LTB4-DMA remains a critical pharmacological tool for dissecting the intricate roles of LTB4 in health and disease. However, for drug development professionals, the lack of specific binding data for BLT1 and BLT2 receptors, and a clear definition of its competitive nature, represent knowledge gaps that may need to be addressed for the development of more targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of indomethacin on the contractile response of the guinea-pig lung parenchymal strip to leukotrienes B4, C4, D4 and E4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The leukotriene B4 receptor agonist/antagonist activities of SC-45694 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E resolvins (RvE1 and RvE2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of action of leukotrienes C4 and D4 in guinea-pig isolated perfused lung and parenchymal strips of guinea pig, rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of leukotriene-induced contractions of guinea pig airways: leukotriene C4 has a potent direct action whereas leukotriene B4 acts indirectly - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Leukotriene B4 Dimethyl Amide in Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in the initiation and amplification of inflammatory responses.[1][2] Synthesized predominantly by myeloid cells, LTB4 exerts its effects by binding to two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[3] Activation of these receptors on immune cells, particularly neutrophils, triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and the production of inflammatory cytokines.[2] Given its central role in inflammation, the LTB4 signaling pathway is a key target for therapeutic intervention in a variety of inflammatory diseases.

Leukotriene B4 dimethyl amide (LTB4-DMA) has emerged as a valuable tool in inflammation research. Contrary to its potential mischaracterization as an agonist, LTB4-DMA functions as a competitive antagonist of LTB4 receptors. It is a moderate inhibitor of LTB4-induced neutrophil degranulation and serves as an antagonist at LTB4 receptors on various cell types.[4] This technical guide provides a comprehensive overview of the role of LTB4-DMA in inflammation research, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its use in studying LTB4-mediated inflammatory processes.

Mechanism of Action of LTB4-DMA

LTB4-DMA is a synthetic analog of LTB4. Its primary mechanism of action is the competitive antagonism of LTB4 receptors, BLT1 and BLT2. By binding to these receptors without initiating the downstream signaling cascade, LTB4-DMA effectively blocks the binding of the endogenous agonist, LTB4, thereby inhibiting its pro-inflammatory effects. This makes LTB4-DMA an invaluable pharmacological tool for dissecting the role of the LTB4 signaling axis in various in vitro and in vivo models of inflammation.

Quantitative Data on LTB4-DMA Activity

The inhibitory potency of LTB4-DMA has been characterized in several functional assays. The following table summarizes the available quantitative data on its antagonist activity.

| Parameter | Assay | Cell Type/System | Value | Reference |

| Ki | Inhibition of LTB4-induced degranulation | Human Neutrophils | 130 nM | [4] |

| Ki | Inhibition of LTB4-induced lysozyme (B549824) release | Rat Polymorphonuclear Leukocytes (PMNL) | - | [4] |

| Activity | Antagonist of LTB4 receptor | Guinea Pig Lung Membranes | Appears to be an antagonist | [4] |

LTB4 Signaling Pathway and Point of Intervention for LTB4-DMA

The following diagram illustrates the LTB4 signaling pathway and highlights the point of intervention for LTB4-DMA.

Caption: LTB4 signaling pathway and LTB4-DMA's point of antagonism.

Experimental Protocols

LTB4-DMA is a crucial tool for investigating the role of LTB4 in various cellular processes central to inflammation. Below are detailed methodologies for key experiments where LTB4-DMA can be utilized as an antagonist.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to assess the ability of neutrophils to migrate along a chemotactic gradient, a fundamental process in inflammation. LTB4 is a potent chemoattractant for neutrophils, and LTB4-DMA can be used to inhibit this migration.

Objective: To determine the inhibitory effect of LTB4-DMA on LTB4-induced neutrophil chemotaxis.

Materials:

-

Isolated human or murine neutrophils

-

RPMI 1640 medium with 0.1% BSA

-

Leukotriene B4 (LTB4)

-

This compound (LTB4-DMA)

-

Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size)

-

Calcein-AM (for fluorescence-based detection) or Hemacolor stain (for manual counting)

-

96-well plate (for fluorescence reading)

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood or murine bone marrow using density gradient centrifugation (e.g., using Ficoll-Paque or a similar medium). Resuspend the isolated neutrophils in RPMI 1640 with 0.1% BSA at a concentration of 1-2 x 10^6 cells/mL.

-

Preparation of Chemoattractants and Inhibitors:

-

Prepare a stock solution of LTB4 in ethanol (B145695) and dilute to the desired final concentrations (e.g., 1-100 nM) in RPMI 1640 with 0.1% BSA.

-

Prepare a stock solution of LTB4-DMA in a suitable solvent (e.g., DMSO or ethanol) and prepare serial dilutions.

-

-

Pre-incubation with Inhibitor: Pre-incubate the neutrophil suspension with various concentrations of LTB4-DMA or vehicle control for 15-30 minutes at 37°C.

-

Assay Setup:

-

Add the LTB4 solution (chemoattractant) to the lower wells of the Boyden chamber. Use medium alone as a negative control.

-

Place the filter membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for cell migration.

-

Quantification of Migration:

-

Fluorescence-based method:

-

After incubation, remove the non-migrated cells from the top of the filter.

-

Incubate the filter with Calcein-AM to label the migrated cells on the bottom of the filter.

-

Measure the fluorescence of the migrated cells using a fluorescence plate reader.

-

-

Manual counting:

-

Fix and stain the filter.

-

Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

-

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis by LTB4-DMA compared to the vehicle control. Determine the IC50 value of LTB4-DMA.

Experimental Workflow Diagram:

Caption: Workflow for a neutrophil chemotaxis assay using LTB4-DMA.

Calcium Mobilization Assay

LTB4 binding to its receptors induces a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in neutrophil activation. This assay measures the ability of LTB4-DMA to block this LTB4-induced calcium flux.

Objective: To assess the inhibitory effect of LTB4-DMA on LTB4-induced intracellular calcium mobilization in neutrophils.

Materials:

-

Isolated human or murine neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Fura-2 AM or Fluo-4 AM (calcium indicators)

-

Pluronic F-127

-

Leukotriene B4 (LTB4)

-

This compound (LTB4-DMA)

-

Fluorometer or fluorescence plate reader capable of kinetic reads

Procedure:

-

Cell Preparation and Dye Loading:

-

Isolate neutrophils as described previously.

-

Resuspend neutrophils in HBSS at 1-5 x 10^6 cells/mL.

-

Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove extracellular dye and resuspend in HBSS.

-

-

Inhibitor Pre-treatment: Pre-incubate the dye-loaded neutrophils with various concentrations of LTB4-DMA or vehicle for 10-15 minutes at room temperature.

-

Calcium Measurement:

-

Place the cell suspension in a cuvette for a fluorometer or in a 96-well black-walled plate for a plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add LTB4 to stimulate the cells and immediately begin recording the fluorescence intensity over time (kinetic read).

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each condition. Determine the percentage of inhibition by LTB4-DMA and calculate its IC50 value.

Logical Relationship Diagram:

Caption: Logical flow of the LTB4-induced calcium mobilization assay.

Neutrophil Degranulation Assay

Neutrophil degranulation, the release of enzymes and other pro-inflammatory molecules from intracellular granules, is a hallmark of neutrophil activation. LTB4 is a potent stimulus for degranulation, and LTB4-DMA can be used to investigate the role of LTB4 receptors in this process.

Objective: To quantify the inhibitory effect of LTB4-DMA on LTB4-induced neutrophil degranulation.

Materials:

-

Isolated human or murine neutrophils

-

HBSS with calcium and magnesium

-

Cytochalasin B

-

Leukotriene B4 (LTB4)

-

This compound (LTB4-DMA)

-

Substrate for the specific granule enzyme to be measured (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-hexosaminidase)

-

Spectrophotometer or plate reader

Procedure:

-

Neutrophil Preparation: Isolate neutrophils as previously described and resuspend in HBSS.

-

Pre-incubation: Pre-warm the neutrophil suspension to 37°C. Pre-treat the cells with Cytochalasin B (to enhance the degranulation response) for 5-10 minutes. Then, add various concentrations of LTB4-DMA or vehicle and incubate for an additional 10-15 minutes.

-

Stimulation: Add LTB4 to the neutrophil suspension to induce degranulation. Incubate for 15-30 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Enzyme Activity Measurement:

-

Collect the supernatant, which contains the released granule enzymes.

-

Add the appropriate substrate to the supernatant.

-

Incubate to allow for the enzymatic reaction to proceed.

-

Measure the absorbance of the product using a spectrophotometer. A standard curve using the purified enzyme should be generated to quantify the amount of enzyme released.

-

-

Data Analysis: Express the amount of enzyme released as a percentage of the total enzyme content (determined by lysing an equal number of cells). Calculate the percentage of inhibition by LTB4-DMA and its IC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the LTB4 signaling pathway in inflammation. As a competitive antagonist of the BLT1 and BLT2 receptors, LTB4-DMA allows researchers to specifically block LTB4-mediated cellular responses, such as neutrophil chemotaxis, calcium mobilization, and degranulation. The experimental protocols provided in this guide offer a framework for utilizing LTB4-DMA to elucidate the intricate mechanisms of LTB4 in inflammatory processes and to evaluate the potential of LTB4 receptor antagonism as a therapeutic strategy for inflammatory diseases. Further characterization of its inhibitory profile across a wider range of assays will continue to enhance its utility in inflammation research.

References

Investigating Lipid Mediator Signaling with Leukotriene B4 Dimethyl Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway.[1][2] As one of the most powerful known chemoattractants, LTB4 plays a critical role in the inflammatory response by recruiting and activating leukocytes, particularly neutrophils, at sites of inflammation.[3][4] Its actions are mediated through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[5][6] Given its central role in numerous inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease, the LTB4 signaling axis is a key target for therapeutic intervention.[2]

Leukotriene B4 dimethyl amide (LTB4-DMA) is a synthetic amide derivative of LTB4 that acts as an LTB4 receptor antagonist.[7][8] By competitively inhibiting the binding of LTB4 to its receptors, LTB4-DMA serves as an invaluable pharmacological tool for elucidating the nuanced roles of LTB4 signaling in both physiological and pathological processes. This technical guide provides an in-depth overview of LTB4 signaling, the properties of LTB4-DMA, and detailed protocols for its use in key in vitro assays.

Leukotriene B4 Signaling Pathways

LTB4 exerts its biological effects by binding to BLT1 and BLT2 receptors, which are primarily coupled to pertussis toxin-sensitive Gi and Gq proteins.[9][10] BLT1 is predominantly expressed on leukocytes, including neutrophils, eosinophils, and macrophages, while BLT2 is more ubiquitously expressed.[6]

Upon agonist binding, the activated receptors trigger several downstream signaling cascades:

-

Gαi Activation: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][9]

-

Gαq Activation: Activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[11][12] This rapid increase in intracellular calcium is a hallmark of LTB4 receptor activation.

-

Cellular Responses: These signaling events culminate in various cellular responses, including chemotaxis (directed cell migration), degranulation (release of inflammatory mediators from granules), and the generation of reactive oxygen species.[4][13]

LTB4-DMA functions by blocking the initial step of this cascade—the binding of LTB4 to BLT1 and BLT2.

Caption: LTB4 biosynthesis pathway and its subsequent signaling cascade through BLT receptors, which is inhibited by LTB4-DMA.

Profile of this compound (LTB4-DMA)

LTB4-DMA is a stable and specific tool for probing LTB4 receptor function. Its key properties are summarized below.

Chemical and Pharmacological Properties

| Property | Value / Description | Reference(s) |

| Formal Name | N,N-dimethyl-5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraenamide | [7] |

| CAS Number | 83024-92-4 | [7] |

| Molecular Formula | C₂₂H₃₇NO₃ | [7] |

| Molecular Weight | 363.5 g/mol | [7] |

| Mechanism | LTB4 Receptor Antagonist | [7] |

| Inhibitory Constant (Ki) | 130 nM (for inhibition of LTB4-induced degranulation in human neutrophils) | [7] |

| Solubility | >50 mg/mL in DMF and DMSO; >1 mg/mL in PBS (pH 7.2) | [7] |

Experimental Protocols

The following protocols provide detailed methodologies for using LTB4-DMA to investigate LTB4-mediated cellular responses.

Neutrophil Chemotaxis Assay (Boyden Chamber Method)

This assay measures the ability of LTB4-DMA to inhibit the directed migration of neutrophils toward an LTB4 gradient.

Caption: A typical workflow for a Boyden chamber-based neutrophil chemotaxis assay.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[14] Ensure cells are of high purity (>95%) and viability. Resuspend in a serum-free assay medium (e.g., HBSS with 0.1% BSA).

-

Assay Setup:

-

Add assay medium containing LTB4 (e.g., at its EC₅₀, typically 1-100 nM) to the lower wells of a 96-well chemotaxis plate (e.g., Transwell® with 5.0 µm pore size).[14]

-

Include negative control wells with assay medium only.

-

-

Antagonist Treatment: In separate tubes, pre-incubate the neutrophil suspension (e.g., 1x10⁶ cells/mL) with various concentrations of LTB4-DMA or vehicle control for 15-30 minutes at 37°C.

-

Cell Seeding: Add the pre-treated neutrophil suspension to the upper chamber of the Transwell® inserts.

-

Incubation: Incubate the plate for 60-120 minutes at 37°C in a 5% CO₂ incubator.

-

Quantification:

-

Discard the inserts.

-

Quantify the number of migrated cells in the lower chamber. A common method is to measure ATP content using a luminescent assay (e.g., CellTiter-Glo®), where the signal is proportional to the cell number.[14]

-

-

Analysis: Calculate the percentage inhibition of chemotaxis for each LTB4-DMA concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.

Calcium Mobilization Assay

This assay measures the ability of LTB4-DMA to block the LTB4-induced increase in intracellular calcium concentration.

Caption: Standard procedure for a fluorescence-based calcium mobilization assay.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human BLT1 or BLT2 receptor (e.g., CHO-K1 or HEK293 cells).[15][16] Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., HBSS with 20 mM HEPES).[12][16] Incubate for approximately 1 hour at 37°C.

-

Washing: Gently wash the cells with the assay buffer to remove extracellular dye.

-

Antagonist Incubation: Add assay buffer containing various concentrations of LTB4-DMA or vehicle control to the wells. Incubate for 15-30 minutes.

-

Measurement: Place the plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR).[16]

-

Assay Execution:

-

Record a stable baseline fluorescence reading.

-

Program the instrument to inject a solution of LTB4 (typically at a concentration that elicits ~80% of the maximal response, EC₈₀) into each well.

-

Immediately following injection, record the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium peak.[12]

-

-

Analysis: Determine the maximum fluorescence signal for each well. Calculate the percentage inhibition caused by LTB4-DMA and determine the IC₅₀ value.

Neutrophil Degranulation Assay (Lysozyme Release)

This assay assesses the ability of LTB4-DMA to inhibit the LTB4-stimulated release of enzymes, such as lysozyme (B549824), from neutrophil granules.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils as described in the chemotaxis protocol.

-

Priming (Optional but Recommended): To enhance the degranulation response to soluble stimuli like LTB4, prime the neutrophils with a low concentration of cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C. This disrupts the actin cytoskeleton and facilitates granule release.

-

Antagonist Treatment: Pre-incubate the primed neutrophils with various concentrations of LTB4-DMA or vehicle control for 10-15 minutes.

-

Stimulation: Add LTB4 (e.g., 100 nM) to stimulate degranulation. Incubate for 15-30 minutes at 37°C.

-

Stop Reaction: Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation (e.g., 400 x g for 5 minutes at 4°C).

-

Measure Enzyme Activity:

-

Carefully collect the supernatant.

-

Measure the activity of a granule-specific enzyme in the supernatant. For lysozyme, this can be done using a turbidimetric assay where the enzyme-containing supernatant is added to a suspension of Micrococcus lysodeikticus.[17] The rate of decrease in absorbance (due to bacterial lysis) is proportional to the lysozyme activity.

-

Include a positive control for total lysozyme release by lysing an aliquot of cells with a detergent like Triton X-100.

-

-

Analysis: Express the results as a percentage of total lysozyme release. Calculate the percentage inhibition for each LTB4-DMA concentration and determine its IC₅₀.

Conclusion

This compound is a critical pharmacological tool for dissecting the complex signaling pathways governed by LTB4. Its ability to act as a receptor antagonist allows researchers to specifically block LTB4-mediated events, thereby clarifying the role of this potent lipid mediator in inflammation, immune responses, and disease pathogenesis. The experimental protocols detailed in this guide provide a robust framework for utilizing LTB4-DMA to investigate cellular functions such as chemotaxis, calcium signaling, and degranulation, ultimately facilitating the discovery and development of novel anti-inflammatory therapeutics.

References

- 1. Leukotriene B4 receptor antagonism reduces monocytic foam cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pardon Our Interruption [opnme.com]

- 14. criver.com [criver.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [The lysozyme liberation test--a method for the demonstration of stimulation of human neutrophil granulocytes and monocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of LTB4 Dimethyl Amide in Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Leukotriene B4 (LTB4) dimethyl amide in human neutrophils. It is designed to be a comprehensive resource, detailing its mechanism of action, effects on key neutrophil functions, and the experimental protocols necessary to evaluate its activity.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the inflammatory response, primarily by acting as a powerful chemoattractant and activator of neutrophils. LTB4 exerts its effects by binding to high-affinity G protein-coupled receptors (GPCRs) on the surface of neutrophils, predominantly the BLT1 receptor. This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are hallmark functions of neutrophil activation during inflammation.

LTB4 dimethyl amide is a synthetic derivative of LTB4. It is characterized by the modification of the carboxylic acid group to a dimethyl amide. This structural change significantly alters its biological activity, transforming it from a potent agonist to an antagonist of the LTB4 receptor. As an antagonist, LTB4 dimethyl amide is a valuable tool for studying the physiological and pathological roles of LTB4 and represents a potential therapeutic agent for inflammatory diseases where LTB4-mediated neutrophil activation is a key driver of pathology.

Quantitative Data on the Biological Activity of LTB4 Dimethyl Amide

The inhibitory effects of LTB4 dimethyl amide on various LTB4-induced neutrophil functions are summarized below.

| Parameter | Neutrophil Function | Species | Value | Reference |

| Ki | Degranulation (inhibition of LTB4-induced lysozyme (B549824) release) | Human | 130 nM[1] | [1] |

| IC50 | Chemotaxis | Human | Not available in reviewed literature | - |

| IC50 | Calcium Mobilization | Human | Not available in reviewed literature | - |

Experimental Protocols

Detailed methodologies for key experiments to characterize the biological activity of LTB4 dimethyl amide in neutrophils are provided below.

Isolation of Human Neutrophils

A high purity population of neutrophils is essential for accurate and reproducible results.

Materials:

-

Anticoagulated (e.g., with ACD or heparin) whole human blood from healthy donors

-

Dextran T-500

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Red Blood Cell Lysis Buffer

-

HBSS with Ca2+/Mg2+

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

Protocol:

-

Dilute the anticoagulated blood 1:1 with HBSS (Ca2+/Mg2+-free).

-

Layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the granulocyte/erythrocyte pellet.

-

Resuspend the pellet in HBSS (Ca2+/Mg2+-free) and add Dextran T-500 solution to a final concentration of 1%.

-

Allow the erythrocytes to sediment for 30-45 minutes at room temperature.

-

Collect the leukocyte-rich supernatant.

-

Centrifuge the supernatant at 250 x g for 10 minutes.

-

To remove any remaining erythrocytes, resuspend the cell pellet in ice-cold Red Blood Cell Lysis Buffer for 5-10 minutes.

-

Stop the lysis by adding an excess of HBSS (Ca2+/Mg2+-free) and centrifuge at 250 x g for 10 minutes.

-

Wash the cell pellet twice with HBSS (Ca2+/Mg2+-free).

-

Resuspend the final neutrophil pellet in HBSS with Ca2+/Mg2+ at the desired concentration.

-

Determine cell viability and purity using Trypan Blue exclusion and morphological assessment of a stained cytospin preparation. Purity should be >95%.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to assess the ability of LTB4 dimethyl amide to inhibit the directed migration of neutrophils towards an LTB4 gradient.

Materials:

-

Isolated human neutrophils

-

Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size)

-

LTB4

-

LTB4 dimethyl amide

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Protocol:

-

Prepare a stock solution of LTB4 and serial dilutions of LTB4 dimethyl amide in the assay buffer.

-

Add LTB4 (at a concentration that induces sub-maximal chemotaxis, e.g., 10 nM) to the lower wells of the Boyden chamber.

-

In the upper wells, add the isolated neutrophils (e.g., 1 x 10^6 cells/mL) that have been pre-incubated for 15-30 minutes at 37°C with various concentrations of LTB4 dimethyl amide or vehicle control.

-

Assemble the chamber and incubate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

-

After incubation, disassemble the chamber and remove the filter.

-

Wipe the upper side of the filter to remove non-migrated cells.

-

Fix and stain the filter.

-

Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of LTB4 dimethyl amide compared to the vehicle control.

Calcium Mobilization Assay (Fura-2 AM)

This assay measures the ability of LTB4 dimethyl amide to block the LTB4-induced increase in intracellular calcium concentration.

Materials:

-

Isolated human neutrophils

-

Fura-2 AM

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with Ca2+/Mg2+)

-

LTB4

-

LTB4 dimethyl amide

-

Fluorimeter or fluorescence microscope with ratiometric imaging capabilities

Protocol:

-

Resuspend isolated neutrophils in assay buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Load the cells with Fura-2 AM (e.g., 1-5 µM) in the presence of a small amount of Pluronic F-127 for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with assay buffer to remove extracellular Fura-2 AM.

-

Resuspend the Fura-2-loaded neutrophils in fresh assay buffer.

-

Place the cell suspension in a cuvette in a fluorimeter or on a coverslip for microscopy.

-

Record the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).

-

Add different concentrations of LTB4 dimethyl amide and incubate for a few minutes.

-

Stimulate the cells with a sub-maximal concentration of LTB4 (e.g., 10 nM).

-

Record the change in the fluorescence ratio over time.

-

The peak increase in the 340/380 nm ratio is proportional to the increase in intracellular calcium. Calculate the percentage of inhibition for each concentration of LTB4 dimethyl amide.

Degranulation Assay (β-Glucuronidase Release)

This assay quantifies the inhibitory effect of LTB4 dimethyl amide on the release of azurophilic granule contents.

Materials:

-

Isolated human neutrophils

-

Cytochalasin B

-

LTB4

-

LTB4 dimethyl amide

-

Assay buffer (e.g., HBSS with Ca2+/Mg2+)

-

Substrate for β-glucuronidase (e.g., p-nitrophenyl-β-D-glucuronide)

-

Triton X-100

-

Spectrophotometer

Protocol:

-

Resuspend isolated neutrophils in assay buffer.

-

Pre-incubate the neutrophils with Cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C to enhance degranulation.

-

Add various concentrations of LTB4 dimethyl amide or vehicle control and incubate for an additional 10-15 minutes.

-

Stimulate the cells with an optimal concentration of LTB4 (e.g., 100 nM) for 15-30 minutes at 37°C.

-

Pellet the cells by centrifugation at 4°C.

-

Collect the supernatant, which contains the released granule enzymes.

-

To determine the total enzyme content, lyse an equivalent number of non-stimulated cells with Triton X-100.

-

Measure the β-glucuronidase activity in the supernatants and the cell lysate by adding the substrate and measuring the absorbance of the product at the appropriate wavelength.

-

Calculate the percentage of total enzyme released and the percentage of inhibition by LTB4 dimethyl amide.

Signaling Pathways and Experimental Workflows

LTB4 Signaling Pathway in Neutrophils

The following diagram illustrates the key signaling events initiated by LTB4 binding to its receptor on neutrophils.

Caption: LTB4 signaling pathway in neutrophils.

Experimental Workflow for Assessing LTB4 Dimethyl Amide Activity

The following diagram outlines a typical workflow for evaluating the antagonist properties of LTB4 dimethyl amide.

Caption: Workflow for evaluating LTB4 dimethyl amide.

Logical Relationship of LTB4, its Receptor, and LTB4 Dimethyl Amide

This diagram illustrates the competitive antagonist mechanism of LTB4 dimethyl amide.

Caption: Antagonistic action of LTB4 dimethyl amide.

Conclusion

References

The Discovery, Synthesis, and Biological Evaluation of Leukotriene B4 Dimethyl Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Leukotriene B4 (LTB4) dimethyl amide, a synthetic derivative of the potent pro-inflammatory lipid mediator, Leukotriene B4. This document covers the discovery and biosynthesis of LTB4, its signaling pathways, a proposed synthesis for LTB4 dimethyl amide, and detailed experimental protocols for its biological characterization.

Discovery and Biosynthesis of Leukotriene B4 (LTB4)

Leukotriene B4 is a powerful lipid mediator involved in a wide range of inflammatory responses. It is primarily produced by leukocytes and is a potent chemoattractant for neutrophils, drawing these immune cells to sites of inflammation. The biosynthesis of LTB4 is initiated from arachidonic acid through the action of the 5-lipoxygenase (5-LOX) pathway.

The key steps in the biosynthesis of LTB4 are:

-

Release of Arachidonic Acid: Upon cellular stimulation, arachidonic acid is liberated from the cell membrane by phospholipase A2.

-

Formation of 5-HpETE: The enzyme 5-lipoxygenase (5-LOX), in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HpETE).

-

Formation of Leukotriene A4 (LTA4): 5-LOX then catalyzes the dehydration of 5-HpETE to form the unstable epoxide, Leukotriene A4 (LTA4).

-

Formation of Leukotriene B4 (LTB4): The enzyme LTA4 hydrolase converts LTA4 into LTB4.

Figure 1: Biosynthetic pathway of Leukotriene B4.

Leukotriene B4 Signaling Pathway

LTB4 exerts its biological effects by binding to two G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. The BLT1 receptor is predominantly found on leukocytes, while the BLT2 receptor is more widely expressed.

Upon binding of LTB4 to the BLT1 receptor, the following signaling cascade is initiated:

-

G-protein Activation: The receptor activates heterotrimeric G-proteins of the Gi family.

-

Second Messenger Generation: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores.

-

Downstream Signaling: The increase in intracellular calcium and the activation of DAG lead to the activation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and the NF-κB pathway. These pathways ultimately lead to cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

The Pharmacology of LTB4 Antagonists: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of Leukotriene B4 (LTB4) antagonists, a class of therapeutic agents with significant potential in the management of inflammatory diseases. This document details the core mechanism of LTB4 signaling, classifies the various antagonistic strategies, presents key quantitative data for prominent compounds, and outlines detailed experimental protocols for their evaluation.

Introduction to Leukotriene B4 and Its Role in Inflammation

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the enzymatic oxidation of arachidonic acid by the 5-lipoxygenase (5-LO) pathway.[1][2] It is a powerful chemoattractant for leukocytes, particularly neutrophils, and plays a crucial role in the initiation and amplification of the inflammatory response.[1][2] LTB4 is implicated in the pathophysiology of a wide range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and asthma.[3] Consequently, the LTB4 signaling pathway has emerged as a key target for the development of novel anti-inflammatory therapies.

The LTB4 Signaling Pathway

The biological effects of LTB4 are mediated through its interaction with two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[3][4] BLT1 is predominantly expressed on leukocytes, including neutrophils, eosinophils, and T cells, while BLT2 is more ubiquitously expressed.[3][4] Upon binding to these receptors, LTB4 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines and reactive oxygen species.[4]

Classification of LTB4 Antagonists

Therapeutic strategies to inhibit LTB4 signaling can be broadly categorized into two main classes: LTB4 synthesis inhibitors and LTB4 receptor antagonists.

-

LTB4 Synthesis Inhibitors: These compounds prevent the formation of LTB4 by targeting key enzymes in its biosynthetic pathway.

-

5-Lipoxygenase (5-LO) Inhibitors: These agents directly inhibit the 5-LO enzyme, which catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.

-

5-Lipoxygenase-Activating Protein (FLAP) Inhibitors: FLAP is a nuclear membrane protein that presents arachidonic acid to 5-LO. FLAP inhibitors block this interaction, thereby preventing leukotriene synthesis.[1]

-

LTA4 Hydrolase (LTA4H) Inhibitors: LTA4H is the terminal enzyme in the LTB4 synthesis pathway, converting LTA4 to LTB4.[5]

-

-

LTB4 Receptor Antagonists: These molecules competitively or non-competitively block the binding of LTB4 to its receptors, BLT1 and BLT2, thus preventing downstream signaling.

Quantitative Data for LTB4 Antagonists

The following tables summarize key in vitro potency data for a selection of LTB4 receptor antagonists and synthesis inhibitors. This data is essential for comparing the activity of different compounds and for guiding lead optimization efforts.

Table 1: LTB4 Receptor Antagonists - Binding Affinity (Ki) and Functional Inhibition (IC50)

| Compound | Target(s) | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |

| BIIL 260 | BLT1 | [³H]LTB4 Binding | Human | 1.7 | ||

| ONO-4057 | BLT1 | [³H]LTB4 Binding | Human | 3.7 | [6] | |

| Etalocib (LY293111) | BLT1 | [³H]LTB4 Binding | Human | 25 | 20 (Ca²⁺ mobilization) | [7] |

| CP-105,696 | BLT1 | [³H]LTB4 Binding | Human | 8.42 | [7] | |

| LY223982 | BLT1 | [³H]LTB4 Binding | Human | 13.2 | [7] | |

| LY255283 | BLT2 | [³H]LTB4 Binding | Guinea Pig | ~100 | [7] | |

| Amelubant (BIIL 284) | BLT1 | [³H]LTB4 Binding | Human | 221-230 | [7] | |

| SC-41930 | BLT1 | Chemotaxis | Guinea Pig | ED50: 0.5 mg/kg (i.v.), 0.6 mg/kg (p.o.) |

Table 2: LTB4 Synthesis Inhibitors - Enzymatic and Cellular Potency (IC50)

| Compound | Target | Assay Type | Species | IC50 (nM) | Reference(s) |

| Zileuton | 5-LO | LTB4 Production (Rectal Dialysates) | Human | 70-85% inhibition at 800mg | |

| Fiboflapon (GSK2190915) | FLAP | LTB4 Production (Human Blood) | Human | 76 | [7] |

| Tolfenamic acid | LTB4-induced chemotaxis | Chemotaxis | Human | 59,000 | [8] |

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro and in vivo assays used to characterize the pharmacological activity of LTB4 antagonists.

Radioligand Binding Assay for LTB4 Receptors

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the BLT1 or BLT2 receptor.

-

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., human neutrophils for BLT1).

-

Radioligand (e.g., [³H]LTB4).

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

In a 96-well plate, combine the membrane preparation, [³H]LTB4 (at a concentration near its Kd), and varying concentrations of the test compound.

-

For non-specific binding control wells, add a high concentration of unlabeled LTB4.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a compound to inhibit the LTB4-induced migration of neutrophils.

-

Materials:

-

Isolated human neutrophils.

-

Boyden chamber apparatus with a microporous membrane (e.g., 5 µm pore size).

-

Chemoattractant (LTB4).

-

Test compounds at various concentrations.

-

Assay medium (e.g., HBSS with 0.1% BSA).

-

Cell staining and counting equipment.

-

-

Procedure:

-

Place the assay medium containing LTB4 and the test compound in the lower chamber of the Boyden apparatus.

-

Place a suspension of isolated neutrophils in the upper chamber.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a set period (e.g., 60-90 minutes) to allow for cell migration.

-

After incubation, remove the membrane and fix and stain the cells that have migrated to the underside of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the LTB4-only control.

-

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the anti-inflammatory activity of LTB4 antagonists in vivo.

-

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley).

-

Carrageenan solution (e.g., 1% in saline).

-

Test compound formulated for oral or parenteral administration.

-

Pletysmometer or calipers to measure paw volume/thickness.

-

-

Procedure:

-

Administer the test compound or vehicle to the rats at a predetermined time before the inflammatory challenge.

-

Inject a small volume of carrageenan solution into the sub-plantar region of one hind paw to induce inflammation.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.

-

Drug Discovery and Development Workflow

The discovery and development of LTB4 antagonists typically follows a structured workflow, from initial target identification to preclinical and clinical evaluation.

Conclusion

LTB4 antagonists represent a promising therapeutic strategy for a variety of inflammatory diseases. By targeting either the synthesis of LTB4 or its receptors, these agents can effectively modulate the inflammatory cascade. A thorough understanding of the pharmacology of these compounds, facilitated by the robust experimental methodologies outlined in this guide, is critical for the successful development of new and effective anti-inflammatory drugs. The quantitative data provided serves as a valuable resource for comparing the potency and selectivity of different LTB4 antagonists, aiding in the selection and optimization of lead candidates for further development.

References

- 1. researchgate.net [researchgate.net]

- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trisubstituted benzene leukotriene B4 receptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Protocol for LTB4 Receptor Binding Assay using Leukotriene B4 Dimethyl Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent inflammatory mediator derived from arachidonic acid, playing a crucial role in the recruitment and activation of leukocytes during inflammation.[1][2] It exerts its effects through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2][3][4] The BLT1 receptor, predominantly expressed on leukocytes, is a key target for anti-inflammatory drug development.[5][6] This document provides a detailed protocol for a competitive radioligand binding assay to screen and characterize compounds that interact with the LTB4 receptor, using Leukotriene B4 dimethyl amide as a reference competitor.

This compound is a known antagonist of the LTB4 receptor and can be used as a competitor in binding assays to determine the binding affinity of novel test compounds.[7] This assay relies on the competition between a radiolabeled LTB4 ligand (e.g., [³H]-LTB4) and an unlabeled competitor (this compound or a test compound) for binding to the LTB4 receptor present in a cell membrane preparation. The displacement of the radioligand by the competitor allows for the determination of the competitor's binding affinity, typically expressed as the inhibitor constant (Ki).

LTB4 Receptor Signaling Pathway

LTB4 binding to its receptors, primarily BLT1, initiates a cascade of intracellular signaling events. These receptors are coupled to Gi/o and Gq G-proteins.[7] Activation of these G-proteins leads to downstream signaling, including the mobilization of intracellular calcium (Ca2+), activation of mitogen-activated protein kinases (MAPKs), and the activation of the transcription factor NF-κB, ultimately leading to various cellular responses such as chemotaxis, degranulation, and production of inflammatory mediators.[8]

Experimental Protocol: Competitive LTB4 Receptor Binding Assay

This protocol is designed for a 96-well plate format and utilizes a filtration-based method to separate bound and free radioligand.

Materials and Reagents

| Material/Reagent | Supplier/Preparation |

| [³H]-Leukotriene B4 | PerkinElmer or similar |

| This compound | Cayman Chemical or similar |

| Test Compounds | User-defined |

| LTB4 Receptor Membranes | Prepared from HL-60 cells or guinea pig spleen |

| Assay Buffer | 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4 |

| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 |

| Scintillation Cocktail | PerkinElmer or similar |

| 96-well Filter Plates | Millipore or similar (e.g., GF/C filters) |

| 96-well Collection Plates | Standard |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich or similar |

Receptor Membrane Preparation (from HL-60 cells)

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Harvest cells by centrifugation at 500 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration using a BCA or Bradford protein assay.

-

Aliquot and store the membranes at -80°C until use.

Assay Procedure

-

Prepare Reagents:

-

Dilute the [³H]-LTB4 in assay buffer to the desired final concentration (typically around the Kd value, e.g., 0.5-2 nM).

-

Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) and test compounds in assay buffer.

-

Thaw the LTB4 receptor membrane preparation on ice and dilute to the desired concentration (e.g., 20-50 µg protein per well) in assay buffer.

-

-

Assay Plate Setup:

-

The final assay volume is 200 µL per well.

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-LTB4, and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled LTB4 (e.g., 10 µM), 50 µL of [³H]-LTB4, and 100 µL of membrane preparation.

-

Competitor Wells: Add 50 µL of each concentration of this compound or test compound, 50 µL of [³H]-LTB4, and 100 µL of membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.

-

Wash each well 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Dry the filter plate under a lamp or in a low-temperature oven.

-

Add scintillation cocktail to each well.

-

Seal the plate and count the radioactivity in a microplate scintillation counter.

-

Data Presentation and Analysis

The data obtained from the scintillation counter (counts per minute, CPM) will be used to determine the binding affinity of the test compounds.

Data Summary Table

| Assay Condition | CPM (Raw Data) | Specific Binding (CPM) | % Inhibition |

| Total Binding | Value | Calculated | 0% |

| Non-specific Binding (NSB) | Value | 0 | 100% |

| Competitor [Concentration 1] | Value | Calculated | Calculated |

| Competitor [Concentration 2] | Value | Calculated | Calculated |

| ... | ... | ... | ... |

Calculations

-

Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

-

-

Percent Inhibition:

-

% Inhibition = 100 x (1 - [(CPM in presence of competitor - NSB) / (Total Binding - NSB)])

-

-

IC₅₀ Determination:

-

Plot the percent inhibition against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).

-

-

Ki Determination (Cheng-Prusoff Equation):

-

Ki = IC₅₀ / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Quantitative Data Summary

| Compound | IC₅₀ (nM) | Ki (nM) |

| This compound | Determined Value | 130[7] |

| Test Compound A | Determined Value | Calculated Value |

| Test Compound B | Determined Value | Calculated Value |

Conclusion

This competitive radioligand binding assay provides a robust and sensitive method for identifying and characterizing novel ligands for the LTB4 receptor. The use of this compound as a reference antagonist allows for the validation of the assay and the comparison of the potency of new chemical entities. Accurate determination of the binding affinities of test compounds is a critical step in the drug discovery process for novel anti-inflammatory therapeutics targeting the LTB4 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biophysics-reports.org [biophysics-reports.org]

- 7. caymanchem.com [caymanchem.com]

- 8. The development of a sensitive and specific radioreceptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Use of Leukotriene B4 Dimethyl Amide (LTB4-DMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses. It is a powerful chemoattractant for leukocytes, particularly neutrophils, and is involved in a range of cellular activation processes including degranulation, aggregation, and the production of cytokines and reactive oxygen species.[1][2] Leukotriene B4 Dimethyl Amide (LTB4-DMA) is a synthetic amide derivative of LTB4 that acts as a competitive antagonist at the LTB4 receptor (BLT1).[3] This makes LTB4-DMA a valuable tool for in vitro studies aimed at elucidating the physiological and pathological roles of LTB4 signaling. These application notes provide detailed protocols for the use of LTB4-DMA in common cell culture-based assays.

Mechanism of Action

LTB4 exerts its biological effects by binding to two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[4] The pro-inflammatory and chemoattractant properties of LTB4 are primarily mediated through the BLT1 receptor.[4] LTB4-DMA functions as a competitive antagonist at the BLT1 receptor, thereby inhibiting the downstream signaling cascades initiated by LTB4.[3] This includes the inhibition of calcium mobilization, activation of protein kinase C (PKC), and subsequent cellular responses.

Data Presentation

The following table summarizes the quantitative data for the inhibitory effects of LTB4-DMA and other relevant LTB4 antagonists in various in vitro assays.

| Compound | Assay | Cell Type | Inhibitory Concentration | Reference |

| This compound (LTB4-DMA) | LTB4-induced Degranulation | Human Neutrophils | Ki = 130 nM | [3] |

| U75302 (BLT1 Antagonist) | LTB4-induced Chemotaxis | Human Neutrophils | IC50 ≈ 10 nM | [5] |

| CP105,696 (BLT1 Antagonist) | LTB4-induced Chemotaxis | Human Neutrophils | IC50 ≈ 5 nM | [5] |

| LY255283 (BLT2 Antagonist) | LTB4-induced Chemotaxis | Human Eosinophils | IC50 ≈ 500 nM | [3] |

| ONO-LB 457 (LTB4 Receptor Antagonist) | T-cell Proliferation | Mouse T-cells | IC50 ≈ 1 µM | [6] |

| A new 1,4-benzodioxine derivative | LTB4 Receptor Binding | Not Specified | IC50 = 288 nM | [7] |

| Sulphasalazine | Macrophage Chemotaxis to LTB4 | Human Intestinal Macrophages | IC50 = 0.43 mM | [8] |

| Olsalazine | Macrophage Chemotaxis to LTB4 | Human Intestinal Macrophages | IC50 = 0.39 mM | [8] |

| 5-Aminosalicylic acid (5-ASA) | Macrophage Chemotaxis to LTB4 | Human Intestinal Macrophages | IC50 = 0.24 mM | [8] |

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol describes how to assess the inhibitory effect of LTB4-DMA on LTB4-induced neutrophil chemotaxis.

Materials:

-

Human neutrophils isolated from fresh peripheral blood

-

RPMI 1640 medium with 0.1% BSA

-

Leukotriene B4 (LTB4)

-

This compound (LTB4-DMA)

-

Boyden chamber apparatus with polycarbonate filters (5 µm pore size)

-

Calcein-AM (for cell labeling)

-

Fluorescence plate reader

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.

-

Cell Labeling: Resuspend the isolated neutrophils in RPMI 1640 at a concentration of 1 x 10^6 cells/mL and label with Calcein-AM at a final concentration of 5 µM for 30 minutes at 37°C.

-

Preparation of LTB4-DMA: Prepare a stock solution of LTB4-DMA in a suitable solvent (e.g., DMSO) and make serial dilutions in RPMI 1640 with 0.1% BSA to achieve the desired final concentrations.

-

Assay Setup:

-

Add 600 µL of RPMI 1640 with 0.1% BSA containing LTB4 (typically 10 nM, the chemoattractant) to the lower wells of the Boyden chamber.

-

In the upper wells, add 100 µL of the Calcein-AM labeled neutrophil suspension (1 x 10^5 cells).

-

Add 100 µL of the LTB4-DMA dilutions to the upper wells to achieve the desired final concentrations for inhibition. Include a vehicle control (DMSO).

-

-

Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

-

Data Acquisition: After incubation, remove the filter and scrape off the non-migrated cells from the upper side. Measure the fluorescence of the migrated cells on the lower side of the filter using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each LTB4-DMA concentration compared to the control (LTB4 alone).

Neutrophil Degranulation Assay (β-hexosaminidase Release)

This protocol measures the inhibitory effect of LTB4-DMA on LTB4-induced degranulation by quantifying the release of the granular enzyme β-hexosaminidase.

Materials:

-

Human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Leukotriene B4 (LTB4)

-

This compound (LTB4-DMA)

-

Cytochalasin B

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)

-

Glycine (B1666218) buffer (pH 10.4)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Neutrophil Preparation: Isolate human neutrophils as described in the chemotaxis protocol and resuspend in HBSS at 5 x 10^6 cells/mL.

-

Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of LTB4-DMA or vehicle control (DMSO) for 15 minutes at 37°C.

-

Priming: Add Cytochalasin B (5 µg/mL) to the cell suspension and incubate for a further 5 minutes at 37°C.

-

Stimulation: Stimulate the cells with LTB4 (typically 100 nM) for 15 minutes at 37°C.

-

Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes at 4°C.

-

Enzyme Assay:

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of the substrate solution (p-Nitrophenyl-N-acetyl-β-D-glucosaminide in citrate (B86180) buffer).

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding 100 µL of glycine buffer.

-

-

Data Acquisition: Measure the absorbance at 405 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release and the percentage of inhibition by LTB4-DMA. Total enzyme content is determined by lysing an aliquot of cells with 0.1% Triton X-100.

Cytokine Release Assay (ELISA)

This protocol is designed to assess the ability of LTB4-DMA to inhibit LTB4-induced cytokine release from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% FBS

-

Leukotriene B4 (LTB4)

-

This compound (LTB4-DMA)

-

Lipopolysaccharide (LPS) (as a co-stimulant, optional)

-

Human IL-6 or TNF-α ELISA kit

-

96-well cell culture plate

-

ELISA plate reader

Protocol:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of RPMI 1640 with 10% FBS.

-

Pre-treatment: Add 50 µL of media containing various concentrations of LTB4-DMA or vehicle control to the wells and pre-incubate for 1 hour at 37°C.

-

Stimulation: Add 50 µL of media containing LTB4 (e.g., 100 nM) and optionally a co-stimulant like LPS (e.g., 10 ng/mL) to the wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

-

ELISA: Perform the ELISA for the cytokine of interest (e.g., IL-6 or TNF-α) according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of the cytokine in each sample and determine the percentage of inhibition by LTB4-DMA.

Signaling Pathway

LTB4 binding to its BLT1 receptor on leukocytes activates a G-protein-coupled signaling cascade, leading to various cellular responses. LTB4-DMA competitively inhibits this initial binding step.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is recommended to perform dose-response curves for both LTB4 and LTB4-DMA to determine the optimal concentrations for your experiments. Always follow appropriate laboratory safety procedures.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunosuppressive effect of leukotriene B(4) receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LTB4 antagonist shows efficacy in rat inflammation model | BioWorld [bioworld.com]

- 8. Inhibition of intestinal macrophage chemotaxis to leukotriene B4 by sulphasalazine, olsalazine, and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Leukotriene B4 (LTB4) in In Vivo Animal Models of Inflammation

A Note on Leukotriene B4 Dimethyl Amide (LTB4-DMA):

Initial searches for in vivo applications of this compound (LTB4-DMA) indicate that this compound is primarily characterized and utilized as a research tool in in vitro settings. LTB4-DMA is recognized as a potent antagonist of the Leukotriene B4 (LTB4) receptor and has been instrumental in studying LTB4-mediated cellular responses, such as neutrophil degranulation.[1] However, publicly available literature detailing its use in in vivo animal models of inflammation, including specific protocols, dosage, and efficacy data, is scarce.

Therefore, these application notes will focus on the parent compound, Leukotriene B4 (LTB4) , a pivotal pro-inflammatory lipid mediator. The following protocols and data, derived from in vivo studies using LTB4, will provide researchers, scientists, and drug development professionals with a comprehensive guide to investigating the LTB4 signaling pathway in relevant animal models of inflammation.